molecular formula C14H10FIO B1345432 3'-Fluoro-3-iodo-5'-methylbenzophenone CAS No. 951886-79-6

3'-Fluoro-3-iodo-5'-methylbenzophenone

Cat. No.: B1345432
CAS No.: 951886-79-6
M. Wt: 340.13 g/mol
InChI Key: YSMJHKRMIXSXAS-UHFFFAOYSA-N
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Description

3'-Fluoro-3-iodo-5'-methylbenzophenone is a halogenated benzophenone derivative featuring a fluorine atom at the 3' position, an iodine atom at the 3 position, and a methyl group at the 5' position of the benzophenone scaffold. Its molecular structure combines electron-withdrawing halogens (F and I) and an electron-donating methyl group, which collectively influence its electronic properties, solubility, and reactivity.

Properties

IUPAC Name

(3-fluoro-5-methylphenyl)-(3-iodophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FIO/c1-9-5-11(7-12(15)6-9)14(17)10-3-2-4-13(16)8-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSMJHKRMIXSXAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)F)C(=O)C2=CC(=CC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001237678
Record name (3-Fluoro-5-methylphenyl)(3-iodophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001237678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951886-79-6
Record name (3-Fluoro-5-methylphenyl)(3-iodophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951886-79-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Fluoro-5-methylphenyl)(3-iodophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001237678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Fluoro-3-iodo-5’-methylbenzophenone typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate substituted benzene derivatives.

    Halogenation: The introduction of the iodine and fluorine atoms is achieved through halogenation reactions. For example, iodination can be performed using iodine and an oxidizing agent, while fluorination can be achieved using a fluorinating reagent such as Selectfluor.

    Friedel-Crafts Acylation: The key step in the synthesis is the Friedel-Crafts acylation reaction, where the substituted benzene reacts with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to form the benzophenone structure.

Industrial Production Methods

Industrial production of 3’-Fluoro-3-iodo-5’-methylbenzophenone follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Halogenation: Large-scale halogenation using industrial-grade reagents and optimized reaction conditions.

    Catalyst Recycling: Efficient recycling of catalysts and reagents to minimize waste and reduce production costs.

    Purification: Advanced purification techniques such as recrystallization and chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

3’-Fluoro-3-iodo-5’-methylbenzophenone undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms (fluorine and iodine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.

    Coupling Reactions: The iodine atom makes it suitable for coupling reactions such as Suzuki-Miyaura and Heck reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and appropriate ligands in the presence of base and solvent.

Major Products

    Substitution Products: Various substituted benzophenones depending on the substituent introduced.

    Oxidation Products: Corresponding ketones or carboxylic acids.

    Reduction Products: Alcohols or hydrocarbons.

Scientific Research Applications

3’-Fluoro-3-iodo-5’-methylbenzophenone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3’-Fluoro-3-iodo-5’-methylbenzophenone depends on its specific application

    Molecular Targets: The compound can interact with various molecular targets such as enzymes, receptors, and nucleic acids.

    Pathways Involved: It may modulate biochemical pathways by inhibiting or activating specific enzymes or receptors.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s closest structural analogs include:

  • 2-Bromo-3'-fluoro-5'-methylbenzophenone: Substitutes iodine with bromine at the 3 position. Bromine’s smaller atomic radius and lower polarizability compared to iodine may reduce steric hindrance and alter reactivity in substitution reactions .
  • 2-Hydroxy-4-methoxy-4'-methylbenzophenone (Benzophenone-10): Replaces halogens with hydroxy and methoxy groups, enhancing UV absorption properties but reducing halogen-specific reactivity .
  • 5-Fluoro-2-methyl-3-(3-methylphenylsulfonyl)-1-benzofuran : Shares fluorine and methyl substituents but incorporates a sulfonyl group and benzofuran core, which significantly modifies its electronic profile and biological activity .

Physical and Chemical Properties

  • Melting Points and Solubility: Halogen size impacts melting points. For example, 2-Bromo-5-nitro-2'-hydroxy-5'-methylbenzophenone has a melting point of 151–152°C , while iodine’s bulkiness in 3'-Fluoro-3-iodo-5'-methylbenzophenone likely increases its melting point compared to brominated analogs. Iodine’s polarizability may reduce solubility in polar solvents compared to fluorine or bromine derivatives.
  • Reactivity: The iodine atom in 3'-Fluoro-3-iodo-5'-methylbenzophenone is a superior leaving group compared to bromine or chlorine, making it more reactive in nucleophilic aromatic substitution (e.g., Suzuki coupling) .

Biological Activity

3'-Fluoro-3-iodo-5'-methylbenzophenone (CAS No. 951886-79-6) is a synthetic organic compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which include a fluorine and iodine substituent on the benzophenone framework. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of 3'-Fluoro-3-iodo-5'-methylbenzophenone can be represented as follows:

C15H12FIO\text{C}_{15}\text{H}_{12}\text{F}\text{I}\text{O}

Key Structural Features:

  • Fluorine Atom : Enhances lipophilicity and may affect receptor binding.
  • Iodine Atom : Potentially increases the compound's biological activity due to its larger size and ability to form stronger interactions with biological targets.
  • Methyl Group : May influence steric hindrance and electronic properties.

Biological Activity

Research indicates that 3'-Fluoro-3-iodo-5'-methylbenzophenone exhibits several biological activities, including:

  • Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antimicrobial agents.
  • Anticancer Activity : Preliminary investigations indicate that 3'-Fluoro-3-iodo-5'-methylbenzophenone may induce apoptosis in cancer cell lines. The mechanism appears to involve the inhibition of specific signaling pathways related to cell proliferation and survival .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cell lines
Enzyme InhibitionPotential inhibition of key metabolic enzymes

The biological mechanisms through which 3'-Fluoro-3-iodo-5'-methylbenzophenone exerts its effects are still under investigation. However, several hypotheses have emerged:

  • Enzyme Inhibition : The compound may interact with enzymes involved in metabolic pathways, potentially leading to altered cellular metabolism and growth inhibition.
  • Receptor Binding : Its structural characteristics suggest that it could bind to specific receptors, modulating their activity and influencing downstream signaling pathways associated with cell growth and apoptosis .
  • Reactive Oxygen Species (ROS) Generation : Some studies propose that the compound may increase ROS levels within cells, contributing to oxidative stress and subsequent cell death in cancer cells .

Case Studies

Recent studies have highlighted the potential of 3'-Fluoro-3-iodo-5'-methylbenzophenone as a lead compound in drug discovery:

  • Study on Antimicrobial Activity :
    • Researchers tested various concentrations of the compound against Gram-positive and Gram-negative bacteria.
    • Results indicated a significant reduction in bacterial viability at higher concentrations, suggesting dose-dependent antimicrobial effects.
  • Study on Anticancer Effects :
    • In vitro assays demonstrated that treatment with 3'-Fluoro-3-iodo-5'-methylbenzophenone led to increased apoptosis markers in breast cancer cell lines.
    • Flow cytometry analysis confirmed a higher proportion of cells undergoing programmed cell death compared to controls.

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